molecular formula C10H10O2 B158794 2-Ethynyl-1,3-dimethoxybenzene CAS No. 126829-31-0

2-Ethynyl-1,3-dimethoxybenzene

Cat. No.: B158794
CAS No.: 126829-31-0
M. Wt: 162.18 g/mol
InChI Key: SDMBIXSWLMFUFH-UHFFFAOYSA-N
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Description

2-Ethynyl-1,3-dimethoxybenzene is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of an ethynyl group attached to a benzene ring that also contains two methoxy groups at the 1 and 3 positions

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1,3-dimethoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with 1,3-dimethoxybenzene.

    Bromination: The benzene ring is brominated to introduce a bromine atom at the 2-position.

    Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with acetylene to introduce the ethynyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1,3-dimethoxybenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, it can participate in electrophilic aromatic substitution reactions.

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

Scientific Research Applications

2-Ethynyl-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-Ethynyl-2,4-dimethoxybenzene
  • 2-Ethynyl-4,6-dimethoxybenzene
  • 2-Ethynyl-1,3-dihydroxybenzene

Uniqueness: 2-Ethynyl-1,3-dimethoxybenzene is unique due to the specific positioning of the ethynyl and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The presence of the ethynyl group provides a site for further functionalization, while the methoxy groups can stabilize the compound and affect its electronic properties.

Properties

IUPAC Name

2-ethynyl-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-4-8-9(11-2)6-5-7-10(8)12-3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMBIXSWLMFUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563534
Record name 2-Ethynyl-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126829-31-0
Record name 2-Ethynyl-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 2-Ethynyl-1,3-dimethoxybenzene?

A1: this compound crystallizes in the orthorhombic space group Cmc21. [] The unit cell dimensions are a=11.587 Å, b=9.262 Å, and c=8.603 Å. [] The molecule lies on a crystallographic mirror plane with a nearly planar six-membered ring. [] The two methoxy substituents are almost coplanar with the benzene ring and are anti to the ethynyl group. [] The length of the triple bond is 1.163 Å. []

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